molecular formula C6H7ClN2O B1591505 4-Chloro-6-(methoxymethyl)pyrimidine CAS No. 3122-84-7

4-Chloro-6-(methoxymethyl)pyrimidine

Cat. No. B1591505
CAS RN: 3122-84-7
M. Wt: 158.58 g/mol
InChI Key: QOOQUMTZWQEHTR-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-6-(methoxymethyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-(methoxymethyl)pyrimidine is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Chloro-6-(methoxymethyl)pyrimidine is a solid at room temperature. Its physical form, molecular weight, and other properties are consistent with its molecular structure .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-(methoxymethyl)pyrimidine is used as a raw material in organic synthesis . It can be used to create a variety of other compounds, serving as a building block in the synthesis of more complex molecules.

Pharmaceuticals

This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of drugs, contributing to the development of new medications.

Agrochemicals

In the field of agrochemicals, 4-Chloro-6-(methoxymethyl)pyrimidine can be used as an intermediate in the production of pesticides, herbicides, and other agricultural chemicals .

Dye Stuffs

It is also used in the production of dyestuffs . The compound can be used to create dyes with specific properties, contributing to the coloration of textiles and other materials.

Material Science

In material science, this compound can be used in the development of new materials with specific properties . Its unique structure can contribute to the properties of the resulting material.

Chemical Synthesis

4-Chloro-6-(methoxymethyl)pyrimidine can be used in chemical synthesis . It can serve as a reagent or a catalyst in various chemical reactions, contributing to the production of a wide range of chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 4-Chloro-6-(methoxymethyl)pyrimidine are not mentioned in the available resources, pyrimidine derivatives continue to be a focus of research due to their wide range of biological and pharmacological activities . They are particularly of interest in the development of new anticancer drugs .

properties

IUPAC Name

4-chloro-6-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQUMTZWQEHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558750
Record name 4-Chloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3122-84-7
Record name 4-Chloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Methoxymethyl)pyrimidin-4-ol (1.38 g, 9.85 mmol) was taken up in dichloromethane (14 ml) and phosphorous oxychloride (9 mL, 97 mmol) was added at ambient temperature. The mixture was stirred at ambient for 18 h and concentrated. The residue was taken up in ice-water and the pH was adjusted to 7 with 1N sodium hydroxide. The mixture was extracted with chloroform and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (5-10% ethyl acetate/chloroform) to afford 4-chloro-6-(methoxymethyl)pyrimidine (1.2 g, 7.57 mmol, 77% yield) as a pale yellow oil, which solidified on standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.88 (1 H, d, J=1.01 Hz), 7.52 (1 H, d, J=1.01 Hz), 4.53 (2 H, s), 3.50 (3 H, s). MS (LC/MS) R.T.=0.98; [M+H]+=159.10.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

50 g of 6-hydroxy-4-methoxymethylpyrimidine were heated in 375 ml of phosphorus oxychloride until a clear solution had been produced. The excess phosphorus oxychloride was removed by distillation in vacuo, and the residue was poured into ice-water. Extraction with dichloromethane and drying over sodium sulfate were followed by concentration of the solution in vacuo. 58 g of 6-chloro-4-methoxymethylpyrimidine were obtained as an oil which was used without further purification in the next stage.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

6-(Methoxymethyl)pyrimidin-4-ol (948 mg, 6.8 mmole) was taken up in CH2Cl2 (10 mL) and POCl3 (6 mL) at room temperature. After 18 hours, the mixture was concentrated to dryness. The residue was taken up in ice water and the pH adjusted to 7. The mixture was extracted with CHCl3 (4×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the title compound which was sufficiently pure for use in the next step without purification. 1H-NMR (500 MHz, CDCl3) δ 8.95 (s, 1H), 7.58 (s, 1H), 4.48 (s, 2H), 3.50 (s, 3H).
Quantity
948 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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